

Application Notes and Protocols: 2-Methyl-2H-indazole-3-carbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methyl-2h-indazole-3-carbonitrile

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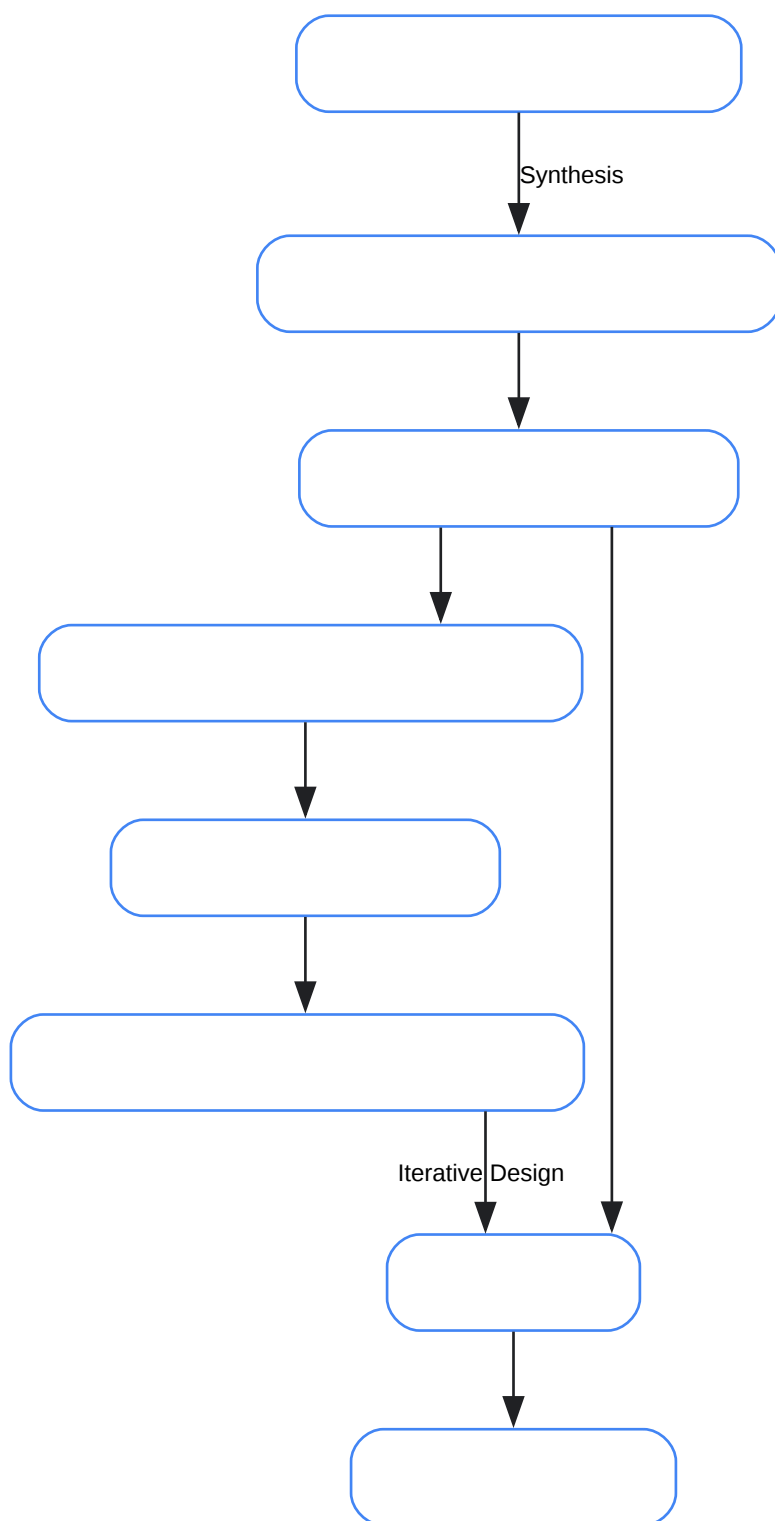
These application notes provide a comprehensive overview of the utility of **2-Methyl-2H-indazole-3-carbonitrile** as a key building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities.^{[1][2][3]} This document outlines the synthesis of derivatives, their biological activities with quantitative data, and detailed experimental protocols for their evaluation.

Introduction to 2-Methyl-2H-indazole-3-carbonitrile

2-Methyl-2H-indazole-3-carbonitrile is a crucial synthetic intermediate for the development of novel therapeutic agents.^[1] The 2H-indazole core is a key pharmacophore found in numerous bioactive molecules, including kinase inhibitors and antimicrobial agents.^{[1][4]} The nitrile group at the 3-position offers a versatile handle for chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design.^[1] Derivatives of the 2H-indazole scaffold have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.^{[1][5][6]}

Synthetic Pathways and Methodologies

The synthesis of bioactive molecules from **2-Methyl-2H-indazole-3-carbonitrile** typically involves the transformation of the nitrile group and/or modifications to the indazole core. A general workflow for the synthesis and evaluation of 2H-indazole derivatives is depicted below.



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Caption: General workflow for the development of drugs derived from **2-Methyl-2H-indazole-3-carbonitrile**.

General Protocol for the Synthesis of 2-Aryl-2H-indazoles

This protocol describes a common method for synthesizing 2-aryl-2H-indazoles, which often serve as the core structure for various bioactive compounds.[7][8]

Materials:

- 2-Bromobenzaldehydes
- Primary amines
- Sodium azide (NaN_3)
- Copper(I) iodide (CuI)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Dimethyl sulfoxide (DMSO)

Procedure:

- To a reaction vessel, add 2-bromobenzaldehyde (1 equivalent), the desired primary amine (1.2 equivalents), and sodium azide (1.5 equivalents).
- Add copper(I) iodide (10 mol%) and TMEDA (10 mol%) as the catalyst system.
- Add DMSO as the solvent and heat the mixture at 120 °C for 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2H-indazole.

Biological Applications and Quantitative Data

Derivatives of the 2H-indazole scaffold have shown promise in several therapeutic areas. Below are tables summarizing the biological activities of various 2H-indazole derivatives.

Anticancer Activity

Indazole derivatives have been extensively studied for their antitumor properties, often acting as kinase inhibitors.^{[1][9]}

Compound Type	Cell Line	IC50 (μM)	Reference
Substituted 2H-indazole	A549 (Lung Carcinoma)	15	^[10]
Substituted 2H-indazole	HT-29 (Colorectal Adenocarcinoma)	7.34 - 53.55	^[10]
Substituted 2H-indazole	HepG2 (Hepatocellular Carcinoma)	7.10 - 56.28	^[10]
1H-pyrazolo[3,4-c]pyridine derivative	MM1.S (Multiple Myeloma)	0.64	^[9]
6-(3-methoxyphenyl)-1H-indazol-3-amine	FGFR1 (enzymatic)	0.015	^[9]
6-(3-methoxyphenyl)-1H-indazol-3-amine	NCI-H1581 (cell-based)	0.6421	^[9]

Antimicrobial and Antiprotozoal Activity

Several 2H-indazole derivatives have demonstrated potent activity against various pathogens.^{[1][6]}

Compound	G. intestinalis IC50 (μM)	E. histolytica IC50 (μM)	T. vaginalis IC50 (μM)	Reference
2-(4-Chlorophenyl)-2H-indazole	0.0634	0.0415	0.1071	[6]
2-(4-Methoxycarbonylphenyl)-2H-indazole	0.0634	0.0218	0.1070	[6]
2-(4-Chlorophenyl)-3-phenyl-2H-indazole	0.0607	0.0213	0.1034	[6]
Metronidazole (Reference Drug)	1.2260	0.3798	0.2360	[6]

Anti-inflammatory Activity

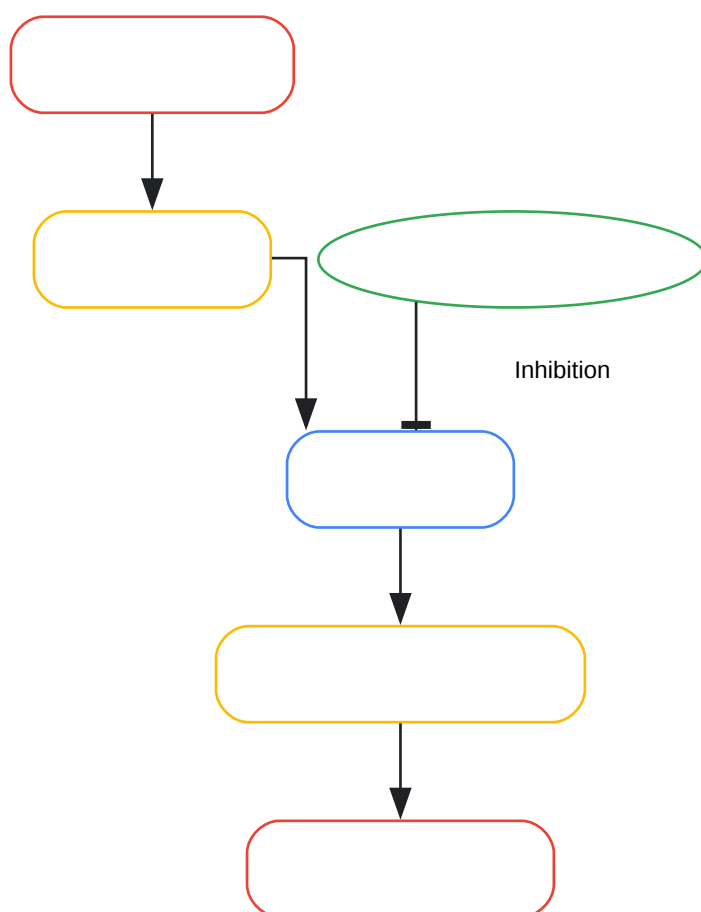
The anti-inflammatory properties of 2H-indazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[\[1\]](#)[\[5\]](#)

Compound	COX-2 Inhibition (%) @ 100 μM	Reference
2-(4-Chlorophenyl)-3-phenyl-2H-indazole	45.3	[1]
2-(4-Methoxycarbonylphenyl)-3-phenyl-2H-indazole	50.1	[1]
2-Phenyl-3-(4-(methylsulfonyl)phenyl)-2H-indazole	52.8	[1]
Celecoxib (Reference Drug)	95.0	[1]

Key Signaling Pathways

COX-2 Inhibition Pathway

Many 2H-indazole derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.

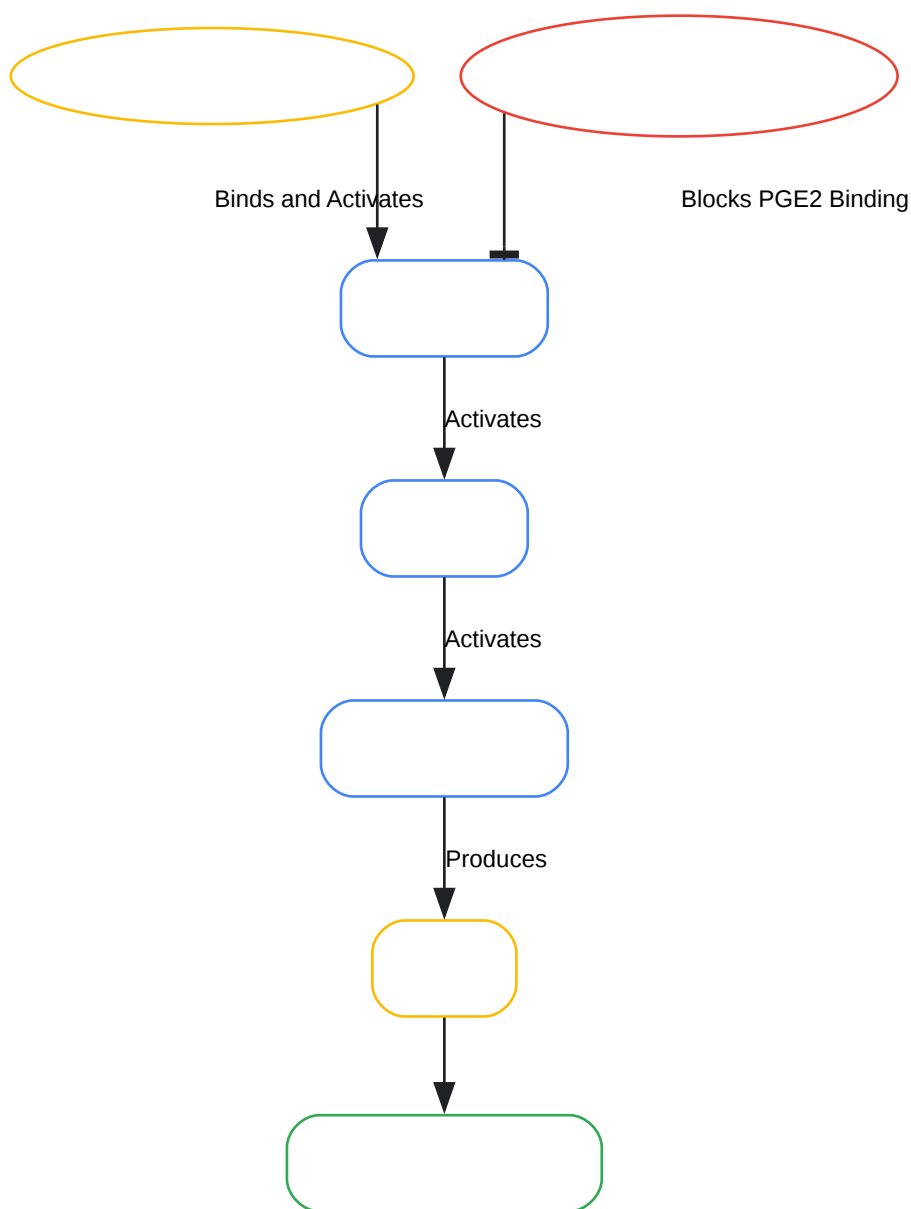


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Caption: Inhibition of the COX-2 pathway by 2H-indazole derivatives.

Prostanoid EP4 Receptor Antagonism

Certain 2H-indazole derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including cancer.[11][12]



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Caption: Mechanism of EP4 receptor antagonism by 2H-indazole derivatives.

Experimental Protocols

In Vitro Antiprotozoal Assay

This protocol is adapted from methodologies used to evaluate the activity of 2H-indazole derivatives against various protozoa.^{[6][13]}

Materials:

- Trophozoites of *G. intestinalis*, *E. histolytica*, or *T. vaginalis*
- TYI-S-33 medium
- 96-well microplates
- Test compounds dissolved in DMSO
- Metronidazole (reference drug)
- Microplate reader

Procedure:

- Culture trophozoites in TYI-S-33 medium to the logarithmic growth phase.
- Prepare serial dilutions of the test compounds and metronidazole in the medium. The final DMSO concentration should not exceed 0.1%.
- Seed the 96-well plates with a specific number of trophozoites per well.
- Add the different concentrations of the test compounds and reference drug to the wells. Include a vehicle control (DMSO) and a negative control (medium only).
- Incubate the plates under appropriate conditions (e.g., 37 °C for 48 hours).
- After incubation, determine the viability of the trophozoites using a suitable method (e.g., resazurin assay or direct counting with a hemocytometer).
- Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the COX-2 inhibitory activity of 2H-indazole derivatives.^{[5][14]}

Materials:

- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Test compounds dissolved in DMSO
- Celecoxib (reference drug)
- Assay buffer (e.g., Tris-HCl)
- EIA kit for prostaglandin E2 (PGE2) detection

Procedure:

- Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or celecoxib in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Incubate for a specific period (e.g., 10 minutes) at 37 °C.
- Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
- Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
- Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value from the dose-response curve.

Prostanoid EP4 Receptor Antagonist Assay (cAMP-based)

This protocol describes a cell-based assay to measure the antagonistic activity of compounds on the EP4 receptor by quantifying changes in intracellular cyclic AMP (cAMP).^{[4][15][16]}

Materials:

- HEK293 cells stably expressing the human EP4 receptor
- Cell culture medium and supplements
- Prostaglandin E2 (PGE2) (agonist)
- Test compounds dissolved in DMSO
- A known EP4 antagonist (reference compound)
- cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

- Seed the HEK293-EP4 cells in 96-well plates and culture overnight.
- Pre-treat the cells with various concentrations of the test compounds or the reference antagonist for a defined period (e.g., 30 minutes).
- Stimulate the cells with a fixed concentration of PGE2 (typically at its EC80 concentration) for a specific time (e.g., 15 minutes) to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit following the manufacturer's protocol.
- Generate dose-response curves for the inhibition of PGE2-induced cAMP production by the test compounds.
- Calculate the IC50 values to determine the potency of the antagonists.

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